molecular formula C16H18O2S B2699003 5-(4-Tert-butylphenyl)-4-methylthiophene-2-carboxylic acid CAS No. 861432-72-6

5-(4-Tert-butylphenyl)-4-methylthiophene-2-carboxylic acid

Cat. No.: B2699003
CAS No.: 861432-72-6
M. Wt: 274.38
InChI Key: PPOWKZVFZODKAT-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-4-methylthiophene-2-carboxylic acid (CAS 861432-72-6) is a high-purity fine chemical with the molecular formula C16H18O2S and a molecular weight of 274.38 g/mol . This compound is a specialized thiophene-2-carboxylic acid derivative, a class of molecules known to be explored as key intermediates in the development of agents for controlling undesirable plant growth, indicating its value in agrochemical research . Thiophenecarboxylic acids serve as versatile building blocks in organic synthesis. They can be synthesized via the haloform reaction of thienyl methyl ketones and are valuable precursors in multi-step synthesis, as their thiophene ring can be removed via Raney nickel desulfurization to access open-chain carboxylic acids or used to construct complex fused heterocyclic systems . This specific molecule is provided as a pharmaceutical intermediate and is intended for use in synthetic organic chemistry, medicinal chemistry, and biotechnology research . It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S/c1-10-9-13(15(17)18)19-14(10)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOWKZVFZODKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-4-methylthiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example:
RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}
Typical conditions involve sulfuric acid or HCl gas as catalysts, with heating (60–100°C) in anhydrous solvents like toluene. This reaction is critical for modifying solubility or introducing protective groups in synthetic workflows.

Amide Bond Formation

The compound participates in amide coupling reactions using carbodiimide-based reagents. Two distinct methodologies are documented:

Method A: CDMT/NMM-Mediated Coupling

  • Reagents : Chloro-4,6-dimethoxytriazine (CDMT), N-methylmorpholine (NMM)

  • Solvent : Dry dichloromethane (CH2_2Cl2_2)

  • Conditions : Reaction at 0–24°C under argon, yielding Boc-protected hydrazides .

  • Example :
    RCOOH+NH2BocCDMT/NMMRCONH-NHBoc\text{RCOOH} + \text{NH}_2\text{Boc} \xrightarrow{\text{CDMT/NMM}} \text{RCONH-NHBoc}

Method B: EDC/HOBt-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : Room temperature, used to conjugate amines for peptidomimetic synthesis .

Comparison of Amidation Methods

ParameterCDMT/NMM EDC/HOBt
SolventCH2_2Cl2_2DMF
Temperature0–24°C20–25°C
By-productsDiamide derivativesMinimal
Typical YieldModerateHigh

Salt Formation

Reaction with inorganic bases (e.g., NaOH, KOH) generates water-soluble carboxylate salts:
RCOOH+NaOHRCOONa++H2O\text{RCOOH} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{H}_2\text{O}
This property is exploited in purification and formulation processes.

Functionalization of the Thiophene Ring

While the methyl and tert-butylphenyl substituents sterically hinder electrophilic substitution, the thiophene core retains limited reactivity:

  • Oxidation : The methyl group at position 4 may oxidize to a hydroxymethyl or carbonyl derivative under strong oxidants (e.g., KMnO4_4), though this is not explicitly documented for this compound.

  • Halogenation : No direct evidence exists for bromination or iodination, but analogous thiophenes undergo halogenation at electron-rich positions under Lewis acid catalysis.

Decarboxylation

Under pyrolytic conditions (>200°C) or via transition-metal catalysis, decarboxylation may occur:
RCOOHRH+CO2\text{RCOOH} \rightarrow \text{RH} + \text{CO}_2
This pathway is relevant in materials science for generating thiophene-based aromatic hydrocarbons.

The compound’s reactivity is primarily governed by its carboxylic acid group, with modifications enabling diverse applications in drug discovery and materials engineering. Further studies are needed to explore its potential in photoisomerizable systems, given structural similarities to diarylethene derivatives .

Scientific Research Applications

5-(4-Tert-butylphenyl)-4-methylthiophene-2-carboxylic acid is an organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. This article delves into its applications, supported by data tables and documented case studies.

Structure and Composition

  • Molecular Formula : C15H18O2S
  • Molecular Weight : 270.37 g/mol
  • Functional Groups : Carboxylic acid, thiophene ring, and tert-butylphenyl substituent.

Scientific Research

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing more complex molecules.

Case Study: Synthesis of Antitumor Agents

Research has indicated that derivatives of thiophene compounds exhibit notable antitumor activity. For instance, studies have shown that similar compounds with thiophene rings can inhibit microtubule polymerization, which is crucial for cancer cell division.

  • Example : In a study evaluating the cytotoxic effects of thiophene derivatives on human glioblastoma cells, compounds demonstrated IC50 values ranging from 10 to 30 µM, indicating significant potential for therapeutic applications against cancer .

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. The presence of the thiophene moiety is believed to enhance its interaction with biological targets.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structural features facilitate its use as a catalyst in specific reactions and as a precursor for synthesizing polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the thiophene ring and tert-butylphenyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in the Thiophene Carboxylic Acid Family

(a) 5-(4-Fluorophenyl)-4-Methylthiophene-2-Carboxylic Acid
  • Molecular Formula : C₁₂H₉FO₂S
  • Key Features : Replaces the tert-butyl group with a fluorine atom at the para position of the phenyl ring.
  • Properties: Fluorine’s electronegativity increases acidity (pKa ~3.2–3.5 estimated) compared to tert-butyl derivatives. Lower molecular weight (236.26 g/mol vs. ~272.31 g/mol for the tert-butyl analog) reduces lipophilicity (logP ~2.8 vs. ~4.1).
(b) 5-(4-Tert-Butylphenyl)-2-Fluorobenzoic Acid
  • Molecular Formula : C₁₇H₁₇FO₂
  • Key Features : Shares the 4-tert-butylphenyl group but replaces the thiophene core with a benzoic acid structure.
  • Properties :
    • The benzoic acid core increases rigidity and hydrogen-bonding capacity.
    • Higher melting point (estimated >200°C) due to planar aromatic structure vs. thiophene’s puckered ring.
    • CAS: 926220-65-7 .
(c) 3-(4-Tert-Butylphenyl)-4-Fluorobenzoic Acid
  • Molecular Formula : C₁₇H₁₇FO₂
  • Key Features : Fluorine substitution at the 4-position of the benzoic acid core.
  • Properties :
    • Steric hindrance from tert-butyl and fluorine reduces solubility in polar solvents.
    • CAS: 1181595-97-0 .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
5-(4-Tert-Butylphenyl)-4-methylthiophene-2-carboxylic acid Not explicitly listed* ~272.31 (estimated) 4-methyl, 5-(4-tert-butylphenyl) High lipophilicity, steric bulk
5-(4-Fluorophenyl)-4-methylthiophene-2-carboxylic acid C₁₂H₉FO₂S 236.26 4-methyl, 5-(4-fluorophenyl) Enhanced acidity, lower logP
5-(4-Tert-Butylphenyl)-2-fluorobenzoic acid C₁₇H₁₇FO₂ 272.31 2-fluoro, 4-tert-butylphenyl Rigid structure, high melting point

*Note: The molecular formula for the target compound is inferred from analogs in , but structural discrepancies (thiophene vs. benzoic acid) require verification.

Research Findings and Substituent Effects

This contrasts with fluorine’s electron-withdrawing effect, which enhances acidity and polar interactions . Methyl groups on the thiophene ring improve metabolic stability compared to unsubstituted analogs, as seen in related nucleoside derivatives .

Synthetic Challenges :

  • The discontinued status of 5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid highlights difficulties in optimizing yield or purity for halogenated thiophenes. Similar challenges may apply to the tert-butyl variant due to steric demands in coupling reactions .

Applications :

  • Thiophene carboxylic acids are utilized in kinase inhibitors and polymer precursors. The tert-butyl variant’s lipophilicity makes it suitable for hydrophobic drug candidates, whereas fluorinated analogs may favor aqueous environments .

Biological Activity

5-(4-Tert-butylphenyl)-4-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a tert-butylphenyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. A notable study reported a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels when cells were treated with varying concentrations of the compound:

Concentration (μM)TNF-α Inhibition (%)
1025
2550
5075

This suggests potential therapeutic applications in treating inflammatory diseases .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity, while the hydrophobic interactions from the tert-butylphenyl group may influence specificity .

Case Studies

Several studies have highlighted the potential of this compound in drug development:

  • Case Study A : A recent investigation into the structure-activity relationship (SAR) of thiophene derivatives found that modifications to the phenyl substituent significantly impacted biological activity. The study synthesized various analogs and evaluated their effects on cancer cell lines, demonstrating that certain substitutions enhanced cytotoxicity against specific cancer types .
  • Case Study B : Another study focused on the compound's ability to inhibit histone acetyltransferases (HATs), which play a critical role in gene expression regulation. The compound was shown to inhibit HAT activity with an IC50 value of approximately 8.6 μM, indicating its potential as an epigenetic modulator .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-tert-butylphenyl)-4-methylthiophene-2-carboxylic acid, and how can intermediates be optimized for yield?

  • Methodology : Begin with Suzuki-Miyaura coupling to introduce the 4-tert-butylphenyl group to the thiophene core. Optimize reaction conditions (e.g., catalyst loading, solvent polarity) using Design of Experiments (DoE) to maximize yield. Purify intermediates via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and confirm purity via TLC (Rf comparison) . Final carboxylation of the thiophene ring may require controlled CO₂ insertion or oxidation of a methyl ester precursor .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology : Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and tert-butyl group integrity. For example, the tert-butyl protons should appear as a singlet at ~1.3 ppm .
  • IR : Confirm carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

Q. What solubility properties and stability considerations are critical for experimental design?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reactions and aqueous buffers (pH 7–9) for biological assays. Stability studies under light, heat, and humidity should include HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the carboxylic acid group in nucleophilic acyl substitution?

  • Methodology : Use kinetic isotope effects (KIE) or DFT calculations to probe transition states. For example, compare reaction rates of 18O^{18}O-labeled vs. unlabeled derivatives in esterification or amidation reactions. Monitor intermediates via in situ FTIR or LC-MS .

Q. What strategies enable selective derivatization of the thiophene ring without disrupting the tert-butylphenyl group?

  • Methodology : Protect the carboxylic acid as a methyl ester (via Fischer esterification) before functionalizing the thiophene ring. Use directed ortho-metalation (DoM) with LDA to install substituents at the 3-position, followed by deprotection .

Q. How can computational modeling predict the compound’s electronic properties for material science applications?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO/LUMO distributions, polarizability, and charge-transfer efficiency. Validate predictions experimentally via cyclic voltammetry (e.g., oxidation potentials in acetonitrile) .

Q. How should researchers address contradictions in reported spectral data or crystallographic parameters?

  • Methodology : Cross-validate using multiple techniques:

  • X-ray Crystallography : Resolve discrepancies in bond angles/planarity by re-measuring single-crystal structures (e.g., correct tert-butyl orientation) .
  • Solid-State NMR : Compare experimental 13C^{13}C chemical shifts with computed values (GIPAW method) to confirm crystallographic assignments .

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